molecular formula C18H12F3N5O2 B11419016 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11419016
M. Wt: 387.3 g/mol
InChI Key: FHSXCPILFMIEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core and a trifluoromethylphenyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of eco-compatible catalysts and reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloquinazoline core.

    Reduction: Reduction reactions can also occur, potentially affecting the oxo group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenated compounds or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

Compared to these compounds, 2-{5-OXO-4H,5H-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-4-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylphenyl group, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C18H12F3N5O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H12F3N5O2/c19-18(20,21)12-6-2-3-7-13(12)23-15(27)10-25-16-9-22-24-26(16)14-8-4-1-5-11(14)17(25)28/h1-9H,10H2,(H,23,27)

InChI Key

FHSXCPILFMIEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.